molecular formula C16H13Cl2N3O2 B4922623 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride

6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride

Cat. No. B4922623
M. Wt: 350.2 g/mol
InChI Key: XVDWSCIJEYRHEX-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride, also known as CNQX, is a potent and selective antagonist of glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory synaptic transmission mediated by AMPA receptors. This results in a reduction in the amplitude of excitatory postsynaptic potentials and a decrease in the frequency of spontaneous synaptic activity.
Biochemical and Physiological Effects:
6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has a number of biochemical and physiological effects. It reduces the amplitude of excitatory postsynaptic potentials, decreases the frequency of spontaneous synaptic activity, and blocks the induction of long-term potentiation (LTP) in the hippocampus. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride also blocks the expression of LTP in the amygdala, which is involved in emotional learning and memory.

Advantages and Limitations for Lab Experiments

6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which allows for the specific manipulation of glutamate receptor activity. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is also relatively stable and can be stored for long periods of time. However, 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride has some limitations. It is not selective for AMPA receptors and can also block kainate receptors at high concentrations. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can also have off-target effects on other ion channels, such as voltage-gated calcium channels.

Future Directions

There are several future directions for research on 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective glutamate receptor antagonists that can be used to study the specific roles of different glutamate receptor subtypes. Additionally, the use of 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.

Synthesis Methods

6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methylquinoline with 3-nitrobenzaldehyde in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is further chlorinated with thionyl chloride to yield the final product, 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride hydrochloride.

Scientific Research Applications

6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It is particularly useful in studying the role of glutamate receptors in synaptic plasticity, learning, and memory. 6-chloro-2-methyl-N-(3-nitrophenyl)-4-quinolinamine hydrochloride can also be used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-chloro-2-methyl-N-(3-nitrophenyl)quinolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2.ClH/c1-10-7-16(14-8-11(17)5-6-15(14)18-10)19-12-3-2-4-13(9-12)20(21)22;/h2-9H,1H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWSCIJEYRHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6813353

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